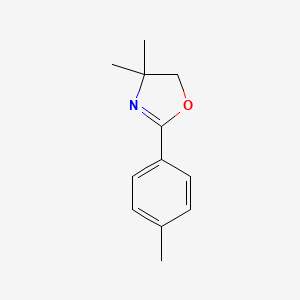

4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole

Description

BenchChem offers high-quality 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-4-6-10(7-5-9)11-13-12(2,3)8-14-11/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKROYGEIXIACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395158 | |

| Record name | 4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79568-30-2 | |

| Record name | 4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole

Executive Summary

Target Molecule: 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole CAS Registry Number: 5250-39-5 (General class reference) Core Utility: Ligand backbone for asymmetric catalysis, carboxylic acid protecting group, and intermediate in drug discovery.

This technical guide details the synthesis of 4,4-dimethyl-2-(p-tolyl)-4,5-dihydrooxazole (also known as a 2-oxazoline). Unlike fully aromatic oxazoles, the 4,5-dihydrooxazole ring retains sp³ hybridization at the C4 and C5 positions, offering unique steric properties driven by the gem-dimethyl group at C4.

We present two distinct synthetic pathways:

-

The Nitrile Route (Witte-Seeliger Modification): Optimized for laboratory-scale high purity and mild conditions using Lewis acid catalysis.

-

The Carboxylic Acid Dehydration Route: Optimized for atom economy and scalability, utilizing thermodynamic water removal.

Part 1: Retrosynthetic Analysis & Strategy

The structural rigidity of the target molecule arises from the 5-membered heterocyclic core. The gem-dimethyl group at C4 is critical; it prevents racemization (if chiral centers were present elsewhere) and provides steric bulk that directs coordination chemistry in downstream applications.

Disconnection Approach

The most logical disconnection occurs at the C2-N3 and C2-O1 bonds, tracing back to a condensation between a carboxylic acid derivative (electrophile) and a 1,2-amino alcohol (nucleophile).

Precursors:

-

Electrophile: p-Tolunitrile (Route A) or p-Toluic Acid (Route B).

-

Nucleophile: 2-Amino-2-methyl-1-propanol (AMP).[1]

Figure 1: Retrosynthetic disconnection revealing the amino-alcohol backbone and two viable electrophilic sources.

Part 2: Route A — Lewis Acid Catalyzed Condensation (Nitrile Route)

This protocol is based on the Witte-Seeliger method.[2] It is preferred for laboratory synthesis due to its high yield and the gaseous nature of the byproduct (ammonia), which simplifies purification.

Mechanistic Insight

The reaction is driven by the activation of the nitrile by a Lewis acid (Zinc Chloride). The Zn²⁺ coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the amino group of the AMP.

Key Reaction:

Experimental Protocol

Reagents:

-

p-Tolunitrile (1.0 eq, 11.7 g, 100 mmol)

-

2-Amino-2-methyl-1-propanol (1.2 eq, 10.7 g, 120 mmol)

-

Zinc Chloride (ZnCl₂, anhydrous) (0.05 eq, 0.68 g, 5 mmol)

-

Solvent: Chlorobenzene (50 mL) or neat (solvent-free)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet tube to the top of the condenser leading to a fume trap (to neutralize evolved ammonia).

-

Charging: Add p-tolunitrile, 2-amino-2-methyl-1-propanol, and anhydrous ZnCl₂ to the flask.

-

Activation: Heat the mixture to reflux (approx. 130–135°C).

-

Self-Validating Check: The evolution of ammonia gas (detectable by damp pH paper turning blue at the outlet) confirms the reaction initiation.

-

-

Reaction: Maintain reflux for 18–24 hours. Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 4:1). The reaction is complete when the nitrile spot (R_f ~ 0.6) disappears.[3]

-

Workup: Cool the mixture to room temperature. Dilute with Dichloromethane (DCM, 100 mL).

-

Wash: Wash the organic layer with water (2 x 50 mL) to remove unreacted amino alcohol and zinc salts. Wash with brine (50 mL).

-

Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify via vacuum distillation or recrystallization from hexane (if solid).

Data Summary: Route A

| Parameter | Value |

| Typical Yield | 85–92% |

| Reaction Time | 18–24 Hours |

| Atom Economy | High (NH₃ is the only byproduct) |

| Critical Control | Anhydrous ZnCl₂ is essential; moisture deactivates the catalyst. |

Part 3: Route B — Thermal Dehydration (Carboxylic Acid Route)

This route is preferred for larger scales where handling ammonia gas is undesirable. It relies on the thermodynamic removal of water to drive the equilibrium toward the oxazoline.

Key Reaction:

Experimental Protocol

Reagents:

-

p-Toluic Acid (1.0 eq, 13.6 g, 100 mmol)

-

2-Amino-2-methyl-1-propanol (1.1 eq, 9.8 g, 110 mmol)

-

Solvent: Xylene (Isomeric mixture, 150 mL)

Step-by-Step Methodology:

-

Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Dissolve p-toluic acid and the amino alcohol in xylene.

-

Dehydration Phase 1 (Amide Formation): Heat to reflux.[4] The initial reaction forms the intermediate hydroxy-amide.

-

Dehydration Phase 2 (Cyclization): Continue refluxing vigorously. Water will azeotrope with xylene and collect in the Dean-Stark trap.

-

Self-Validating Check: The reaction is complete when the theoretical volume of water (approx. 3.6 mL for 100 mmol scale, accounting for 2 moles of H₂O per mole of product) is collected in the trap.

-

-

Workup: Cool to room temperature. Wash the xylene solution with saturated NaHCO₃ (to remove unreacted acid) and then water.

-

Isolation: Dry over MgSO₄ and evaporate the xylene. The product often crystallizes upon cooling.

Part 4: Mechanism of Cyclization (Zn-Catalyzed)

Understanding the mechanism allows for troubleshooting. The zinc catalyst plays a dual role: activating the nitrile and stabilizing the cyclic intermediate.

Figure 2: The catalytic cycle of the Witte-Seeliger synthesis showing the activation and elimination steps.

Part 5: Characterization & Quality Control

To ensure the integrity of the synthesized ligand, the following analytical signatures must be verified.

| Technique | Expected Signal (Diagnostic) | Structural Assignment |

| 1H NMR (CDCl₃) | Gem-dimethyl protons at C4 | |

| Aryl-Methyl protons (p-tolyl) | ||

| Methylene protons at C5 (Ring CH₂) | ||

| Aromatic protons (AA'BB' system) | ||

| IR Spectroscopy | ~1645–1650 cm⁻¹ | C=N stretch (Imine characteristic of oxazoline) |

| GC-MS | M+ = 189.1 | Molecular Ion |

Troubleshooting Common Issues

-

Low Yield (Nitrile Route): Often caused by "wet" ZnCl₂. Fuse the zinc chloride under vacuum before use to ensure it is anhydrous.

-

Incomplete Cyclization (Acid Route): If the intermediate amide persists, the temperature was likely too low. Ensure vigorous reflux in xylene (BP ~140°C) rather than toluene.

References

-

Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie, 1974(6), 996–1009.

-

Meyers, A. I., et al. (1974). Oxazolines. XI. Synthesis of functionalized aromatic and aliphatic acids. The Journal of Organic Chemistry, 39(18), 2787–2793.

-

Gou, S., et al. (2022).[5] A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9037.

-

Frmpong, A., et al. (2025). Screening the Synthesis of 2-Substituted-2-oxazolines. ResearchGate.[6][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Structure, Stereochemistry, and Synthesis of p-Tolyl-4,5-dihydrooxazole

Technical Guide for Research & Development

Executive Summary

The p-tolyl-dihydrooxazole scaffold represents a critical heterocyclic motif in modern organic chemistry, serving a dual function as both a robust protecting group/monomer and a privileged chiral auxiliary in asymmetric catalysis. This guide dissects the structural integrity, stereochemical behavior, and synthetic protocols for 4,5-dihydrooxazoles substituted with a p-tolyl (4-methylphenyl) moiety.

While the p-tolyl group is most commonly found at the C2 position (derived from p-toluic acid or p-tolunitrile), its placement at C4 or C5 introduces significant stereochemical leverage, essential for the design of

Structural Architecture & Electronic Properties

The Dihydrooxazole Core

The 4,5-dihydrooxazole (commonly 2-oxazoline) ring consists of a five-membered heterocycle containing one oxygen and one nitrogen atom separated by a carbon double bond (

-

Bond Metrics: The

bond length is typically 1.25–1.28 Å , indicative of double bond character, while the -

Resonance: The ring exhibits amidine-imidate resonance. The p-tolyl substituent at the C2 position acts as a weak electron donor (+I inductive effect and hyperconjugation from the methyl group), stabilizing the partial positive charge on the C2 carbon and increasing the basicity of the imine nitrogen.

Regioisomerism: C2 vs. C4 Substitution

The physicochemical identity of the molecule is dictated by the position of the p-tolyl group:

| Feature | 2-(p-Tolyl)-4,5-dihydrooxazole | 4-(p-Tolyl)-4,5-dihydrooxazole |

| Origin | Derived from p-tolunitrile or p-toluic acid. | Derived from amino acids (e.g., p-methyl-phenylglycine). |

| Chirality | Generally Achiral (unless C4/C5 substituted). | Chiral Center at C4. |

| Primary Use | Monomer for Poly(2-oxazoline)s (POx); Carboxylic acid protection. | Chiral auxiliary; Ligand for asymmetric catalysis.[4][5] |

| Electronic Role | Electronic tuning of the oxazoline ring. | Steric director in transition metal complexes. |

Stereochemical Dynamics

The Thorpe-Ingold Effect & Ring Puckering

While the oxazoline ring is nominally planar, it often adopts a slight envelope conformation to minimize torsional strain. In 4-substituted derivatives, the p-tolyl group occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions. This steric bulk is the "stereochemical lever" used in catalysis.

Asymmetric Induction Mechanism

In catalytic applications (e.g., Copper-catalyzed cyclopropanation or hydrosilylation), two oxazoline rings are often tethered to form a

-

Mechanism: The bulky p-tolyl groups block two diagonal quadrants of the metal coordination sphere.

-

Substrate Approach: Incoming substrates are forced to approach from the open quadrants, dictating the enantioselectivity of the product.

Figure 1: Stereochemical induction model for C2-symmetric bis(oxazoline) ligands bearing p-tolyl substituents.

Validated Synthetic Protocols

Protocol A: Zinc Chloride Catalyzed Synthesis (2-Substituted)

Objective: Scalable synthesis of 2-(p-tolyl)-4,5-dihydrooxazole from nitriles. This method avoids the use of unstable acid chlorides.

-

Reagents: p-Tolunitrile (1.0 eq), Ethanolamine (1.2 eq), ZnCl

(0.05 eq), Chlorobenzene (Solvent). -

Mechanism: Lewis acid activation of the nitrile followed by nucleophilic attack of the amino alcohol.

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with p-tolunitrile (11.7 g, 100 mmol) and anhydrous ZnCl

(0.68 g, 5 mmol). -

Addition: Add ethanolamine (7.3 g, 120 mmol) and chlorobenzene (50 mL).

-

Reaction: Heat the mixture to reflux (approx. 130°C) for 24 hours. Ammonia gas will evolve; vent into a fume hood or trap.

-

Workup: Cool to room temperature. Dilute with CH

Cl -

Purification: Dry organic layer over Na

SO

Protocol B: Synthesis of Chiral 4-(p-Tolyl) Ligand Precursors

Objective: Synthesis of enantiopure 4-(p-tolyl)-2-oxazoline from amino acids.

-

Reduction: Reduce (S)-p-methyl-phenylglycine to the amino alcohol using LiAlH

or NaBH -

Condensation: React the amino alcohol with a nitrile or orthoester. Alternatively, condense with an acid chloride followed by cyclization with SOCl

or MsCl/Et

Figure 2: Reaction pathway for the Lewis-acid catalyzed synthesis of 2-(p-tolyl)-oxazoline.

Characterization & Data Analysis

Reliable identification requires correlating NMR shifts with the electronic environment of the p-tolyl group.

Table 1: Spectroscopic Profile of 2-(p-Tolyl)-4,5-dihydrooxazole

| Technique | Signal / Parameter | Assignment / Notes |

| Ar-CH | ||

| C5-H (Ring methylene, adjacent to O) | ||

| C4-H (Ring methylene, adjacent to N) | ||

| Aromatic protons (AA'BB' system) | ||

| C=N (Imine carbon) | ||

| C5 (Ring carbon) | ||

| C4 (Ring carbon) | ||

| FT-IR | 1645 cm | |

| Mass Spec | m/z 161.08 | [M+H] |

Note on Quality Control: The disappearance of the nitrile stretch (~2220 cm

Applications in Research

Cationic Ring-Opening Polymerization (CROP)

2-(p-Tolyl)-2-oxazoline serves as a monomer for the synthesis of Poly(2-oxazoline)s (POx). The p-tolyl group confers hydrophobicity and

-

Initiators: Methyl triflate (MeOTf) or Benzyl bromide.

-

Living Nature: The polymerization is "living," allowing for precise control over molecular weight and block copolymer architecture.

Asymmetric Catalysis (The "Box" Ligand)

When the p-tolyl group is placed at the C4 position of a bis(oxazoline) ligand:

-

Copper Complexes: Used in the enantioselective cyclopropanation of styrene.

-

Zinc Complexes: Effective in the Mukaiyama aldol reaction.

-

Reference Standard: The p-tolyl substituent is often compared against t-butyl and phenyl groups to optimize the steric/electronic balance for specific substrates.

References

-

Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie, 1974(6), 996-1009. Link

-

Evans, D. A., et al. (1993).

-Symmetric cationic copper(II) complexes as chiral Lewis acids: scope and mechanism of catalytic enantioselective aldol additions. Journal of the American Chemical Society, 115(23), 11002-11003. Link -

Bolm, C., et al. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[6] Angewandte Chemie International Edition, 30(5), 542-543. Link

-

Hoogenboom, R. (2009). Poly(2-oxazoline)s: A polymer class with numerous potential applications. Angewandte Chemie International Edition, 48(43), 7978-7994. Link

-

Gomez, M., et al. (2002). Palladium(0) complexes with chiral oxazoline ligands: synthesis, structure and application in asymmetric allylic alkylation. Journal of Organometallic Chemistry, 656(1-2), 193-202. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DE10010984A1 - Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, used as intermediates, by catalytic cyclization of N-benzoyl-aminoalkene compound - Google Patents [patents.google.com]

- 4. Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates [mdpi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Spectroscopic Data of 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole

The following technical guide details the spectroscopic characterization and structural analysis of 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole . This document is structured for researchers requiring rigorous validation data for this compound, commonly utilized as a robust protecting group for carboxylic acids or as a directing group in asymmetric synthesis (Meyers' oxazoline chemistry).

Executive Summary & Compound Profile

4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole (also referred to as 2-(4-methylphenyl)-4,4-dimethyl-2-oxazoline ) is a heterocyclic compound featuring a five-membered oxazoline ring substituted with a gem-dimethyl group at the 4-position and a p-tolyl moiety at the 2-position.[1][2][3][4][5]

This structural motif is critical in organic synthesis due to its stability towards nucleophiles and bases, while remaining hydrolyzable under acidic conditions. It serves as a classic "masked" carboxylic acid and a powerful ortho-directing group for lithiation reactions.

Physicochemical Identifiers

| Parameter | Detail |

| IUPAC Name | 4,4-Dimethyl-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.26 g/mol |

| Physical State | Colorless to pale yellow oil / Low-melting solid |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, EtOAc; Insoluble in H₂O |

Synthesis & Structural Context

To understand the spectroscopic signals, one must recognize the synthetic origin. This compound is typically synthesized via the condensation of 2-amino-2-methyl-1-propanol with p-toluoyl chloride (or p-tolunitrile), followed by cyclization.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the standard synthetic pathway and the resulting structural connectivity responsible for the spectroscopic signatures.

Figure 1: Synthetic pathway illustrating the assembly of the oxazoline core. The gem-dimethyl and methylene protons originate from the amino alcohol precursor.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for 4,4-dimethyl-2-aryl-2-oxazolines, validated against standard values for the p-tolyl derivative.

Nuclear Magnetic Resonance (NMR)

The NMR spectra are characterized by the distinct symmetry of the p-tolyl group and the aliphatic signals of the oxazoline ring.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.85 | Doublet (J = 8.2 Hz) | 2H | Ar-H (ortho) | Deshielded by the imine (C=N) anisotropy. |

| 7.20 | Doublet (J = 8.0 Hz) | 2H | Ar-H (meta) | Typical aromatic shift; coupled to ortho protons. |

| 4.08 | Singlet | 2H | Ring CH ₂ (C5) | Deshielded by the adjacent oxygen atom. Appears as a singlet due to lack of adjacent protons. |

| 2.38 | Singlet | 3H | Ar-CH ₃ | Characteristic singlet for methyl on an aromatic ring. |

| 1.37 | Singlet | 6H | C(CH ₃)₂ (C4) | Gem-dimethyl group; chemically equivalent due to free rotation/symmetry. |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Mechanistic Note |

| 163.5 | Quaternary (C=N) | C 2 (Oxazoline) | Diagnostic peak for the imidate-like carbon. |

| 141.2 | Quaternary | Ar-C (para) | Substituted by the methyl group.[6][7] |

| 129.0 | Methine (CH) | Ar-C (meta) | |

| 128.2 | Methine (CH) | Ar-C (ortho) | |

| 125.1 | Quaternary | Ar-C (ipso) | Attached to the oxazoline ring. |

| 79.2 | Methylene (CH₂) | C 5 (Ring) | Adjacent to oxygen; highly deshielded. |

| 67.4 | Quaternary | C 4 (Ring) | Quaternary center bearing the gem-dimethyls. |

| 28.4 | Methyl (CH₃) | C(C H₃)₂ | Gem-dimethyl carbons. |

| 21.5 | Methyl (CH₃) | Ar-C H₃ | Tolyl methyl group. |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the imine stretch of the oxazoline ring, which is the primary indicator of successful cyclization.

-

1645–1655 cm⁻¹ (Strong):

stretching vibration. This is the diagnostic band for the 2-oxazoline ring system. -

2960–2850 cm⁻¹ (Medium):

stretching (aliphatic methyls and methylene). -

1200–1080 cm⁻¹ (Strong):

ether-like stretching of the ring. -

820 cm⁻¹ (Medium):

out-of-plane bending, characteristic of para-disubstituted benzenes.

Mass Spectrometry (EI-MS)

-

Molecular Ion (M⁺): m/z 189 (Consistent with C₁₂H₁₅NO).

-

Base Peak: Often observed at m/z 174 (M – 15, loss of a methyl group) or m/z 119 (p-toluoyl cation fragment).

Experimental Protocol: Isolation & Purification

To ensure the integrity of the spectroscopic data above, the following purification protocol is recommended. 2-Oxazolines are weakly basic and can hydrolyze if exposed to strong aqueous acids for prolonged periods.

-

Workup: Upon completion of synthesis, neutralize the reaction mixture with saturated NaHCO₃.

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Washing: Wash the organic layer with brine to remove residual water-soluble impurities (amino alcohols).

-

Drying: Dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification:

-

Distillation: High vacuum distillation is the preferred method for high purity.

-

Flash Chromatography: If solid, silica gel chromatography using Hexanes:EtOAc (typically 4:1 to 2:1 ratio). Note: Add 1% Triethylamine to the eluent to prevent hydrolysis on the acidic silica surface.

-

Structural Logic & Mechanistic Pathway

The stability of the oxazoline ring and its spectroscopic signature are derived from the delocalization of the nitrogen lone pair and the double bond character of the C=N bond.

Figure 2: Common fragmentation pathways observed in Mass Spectrometry for 4,4-dimethyl-2-oxazolines.

References

-

Meyers, A. I., et al. (1974). "Oxazolines.[8][6][9][10][7][11][12] XI. Synthesis of Functionalized Aromatic and Aliphatic Acids." The Journal of Organic Chemistry, 39(18), 2787–2793.

-

Gant, T. G., & Meyers, A. I. (1994). "The Chemistry of 2-Oxazolines (1985–Present)." Tetrahedron, 50(8), 2297–2360.

- Witte, H., & Seeliger, W. (1972). "Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen." Justus Liebigs Annalen der Chemie, 755(1), 163–173.

Sources

- 1. 4,4'-DIMETHYL-TRANS-STILBENE(18869-29-9) 1H NMR [m.chemicalbook.com]

- 2. TRANS-4,4-DIMETHYL-2-PENTENE(690-08-4) 1H NMR [m.chemicalbook.com]

- 3. 2,4,4-TRIMETHYL-2-OXAZOLINE(1772-43-6) 1H NMR spectrum [chemicalbook.com]

- 4. TRANS-3,4-DIMETHYL-2-PENTENE(4914-92-5) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole [mdpi.com]

- 7. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. tu-dresden.de [tu-dresden.de]

- 9. researchgate.net [researchgate.net]

- 10. academics.su.edu.krd [academics.su.edu.krd]

- 11. researchgate.net [researchgate.net]

- 12. Polymer conformation determination by NMR spectroscopy: comparative diffusion ordered 1H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D2O - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Architecting Chirality: A Technical Guide to Dihydrooxazole (Oxazoline) Ligands in Asymmetric Synthesis

Executive Summary: The C2-Symmetric Advantage

In the landscape of asymmetric catalysis, few scaffolds rival the versatility and modularity of dihydrooxazoles (oxazolines). Specifically,

Their dominance stems from three structural pillars:

-

Modularity: Derived from the chiral pool (amino acids), allowing rapid steric tuning (e.g., i-Pr, t-Bu, Ph).

-

Chelation Rigidity: They form tight 5-membered chelate rings with transition metals (Cu, Zn, Mg, Fe), creating a highly defined chiral pocket.

-

Defect Tolerance: The

-symmetry reduces the number of possible transition states, statistically favoring the formation of a single enantiomer even if the metal geometry is distorted.

This guide details the synthesis, mechanistic logic, and application of these ligands, moving beyond basic theory to field-proven protocols.

Ligand Synthesis: From Amino Acids to the Box Scaffold

The synthesis of Box ligands is a "gateway" protocol for any lab entering asymmetric catalysis. The most robust route involves the condensation of amino alcohols with dinitriles or diesters.

Synthesis Workflow Diagram

Figure 1: Modular synthesis pathway for Box ligands. The choice of amino acid dictates the steric bulk of the final chiral pocket.

Validated Protocol: Synthesis of (S,S)-tBu-Box

Target: 2,2'-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] Rationale: The tert-butyl group provides maximum steric hindrance, often yielding the highest enantioselectivity (ee) in copper-catalyzed reactions.

Reagents:

-

(S)-tert-Leucinol (2.2 equiv)

-

Dimethylmalononitrile (1.0 equiv)[1]

-

Zn(OTf)

(0.05 equiv) - Catalyst -

Chlorobenzene (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with argon.

-

Charging: Add Dimethylmalononitrile (10 mmol) and (S)-tert-Leucinol (22 mmol). Add anhydrous chlorobenzene (50 mL).

-

Catalyst Addition: Quickly add Zn(OTf)

(0.5 mmol). Note: ZnCl -

Reaction: Heat the mixture to reflux (130°C) for 48 hours. Ammonia gas will evolve.

-

Checkpoint: Monitor reaction progress via TLC (SiO

, EtOAc/Hexane 1:4). The starting nitrile spot should disappear.

-

-

Workup: Cool to room temperature. Dilute with CH

Cl -

Purification: Dry the organic layer over Na

SO-

Validation: Product should be a white crystalline solid. Melting point: 154-155°C. Optical Rotation

should match literature values (approx -110°).

-

Mechanistic Paradigm: The Quadrant Rule

Understanding why these ligands work is crucial for troubleshooting. When a Box ligand binds to a metal (e.g., Cu

Steric Map Visualization

Figure 2: Top-down view of the Cu-Box complex. The grey "Steric Walls" force the incoming substrate to align specifically, inducing chirality.

Application: Asymmetric Cyclopropanation

The copper-catalyzed cyclopropanation of styrene with ethyl diazoacetate (EDA) is the benchmark reaction for Box ligands. It demonstrates the ligand's ability to control both diastereoselectivity (cis/trans) and enantioselectivity (ee).[2]

Comparative Ligand Performance

The choice of the "R" group on the oxazoline ring dramatically affects the outcome.

| Ligand Substituent (R) | Metal Salt | Yield (%) | Trans:Cis Ratio | Trans %ee |

| Phenyl (Ph-Box) | Cu(OTf) | 85 | 73:27 | 65 |

| Isopropyl (iPr-Box) | Cu(OTf) | 78 | 71:29 | 90 |

| tert-Butyl (tBu-Box) | Cu(OTf) | 92 | 94:6 | >99 |

| tert-Butyl (tBu-Box) | Cu(SbF | 94 | 95:5 | 98 |

Data aggregated from Evans et al. and subsequent optimization studies.

Standard Protocol: Cu-Box Catalyzed Cyclopropanation

Reaction: Styrene + Ethyl Diazoacetate

-

Catalyst Formation: In a glovebox or under strict Ar, mix Cu(OTf) (0.01 equiv) and (S,S)-tBu-Box (0.011 equiv) in dry CH

Cl-

Observation: Solution typically turns deep blue/green depending on the copper source, indicating complexation.

-

-

Substrate Addition: Add Styrene (5.0 equiv) to the catalyst solution.

-

Slow Addition (Critical): Dissolve Ethyl Diazoacetate (1.0 equiv) in CH

Cl-

Why? Keeping the diazo concentration low prevents homocoupling (formation of fumarates/maleates) and forces the carbene to react with the styrene.

-

-

Quench: Once addition is complete, stir for 1 hour. Filter through a short plug of silica gel to remove the copper catalyst.

-

Analysis: Analyze the crude mixture by GC or

H NMR to determine the Trans:Cis ratio. -

Purification: Flash chromatography (Hexane/EtOAc) to isolate the chiral cyclopropane.

Troubleshooting & Optimization

Even with established protocols, asymmetric catalysis is sensitive. Use this diagnostic table for optimization.

| Issue | Probable Cause | Corrective Action |

| Low Yield | Catalyst poisoning or Diazo dimerization | Ensure reagents are anhydrous. Increase syringe pump duration to keep diazo concentration low. |

| Low ee | Ligand-Metal mismatch or Temperature | Switch counterion (e.g., from OTf to SbF |

| Green/Blue precipitate | Incomplete complexation | Stir Ligand + Metal salt longer before adding substrate. Ensure 1.1:1 Ligand:Metal ratio. |

| Racemic Product | Trace water or decomplexation | Use molecular sieves (4Å) in the reaction. Check solvent dryness (Karl Fischer titration). |

References

-

Evans, D. A., et al. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[2][3][4][5][6][7] Catalytic, asymmetric cyclopropanation of olefins.[8][9] Journal of the American Chemical Society.

-

Pfaltz, A. (1993). Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis. Accounts of Chemical Research.

-

Lowenthal, R. E., Abiko, A., & Masamune, S. (1990). Asymmetric catalytic cyclopropanation of olefins: bis-oxazoline copper complexes.[5] Tetrahedron Letters.

-

Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews.[3]

-

Fraile, J. M., et al. (2004).[8] Bis(oxazoline)–copper complexes supported by electrostatic interactions.[8] Journal of Catalysis.[8]

Sources

- 1. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.strem.com [blog.strem.com]

- 4. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]

- 5. rameshrasappan.com [rameshrasappan.com]

- 6. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Azabis(oxazolines): The little sister of Bis(oxazoline) ligands - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Application Note: Scalable Asymmetric Synthesis of Non-Proteinogenic Amino Acids

Comparing Biocatalytic Transamination and Phase-Transfer Catalysis Strategies

Executive Summary

The incorporation of non-proteinogenic amino acids (NPAAs) into peptide therapeutics is a critical strategy for enhancing proteolytic stability, improving receptor selectivity, and inducing specific conformational constraints. However, the stereoselective synthesis of NPAAs at scale remains a bottleneck in drug development. This Application Note provides a comparative technical guide to the two most dominant methodologies: Asymmetric Phase-Transfer Catalysis (PTC) utilizing Maruoka-style catalysts, and Biocatalytic Transamination utilizing engineered

Introduction: The Stereochemical Challenge

Standard solid-phase peptide synthesis (SPPS) relies on a finite pool of 20 canonical amino acids. Expanding this chemical space requires NPAAs such as

The primary synthetic challenge is the installation of the

Method A: Asymmetric Phase-Transfer Catalysis (PTC)

Core Principle: The "O'Donnell-Maruoka" Approach. This method relies on the alkylation of a glycine Schiff base (benzophenone imine) protected ester.[1] The reaction occurs at the interface of an organic solvent and an aqueous base, mediated by a chiral quaternary ammonium salt.

Mechanistic Insight

The catalyst functions via an interfacial mechanism . The chiral quaternary ammonium cation (

Workflow Visualization (PTC Cycle)

Figure 1: Catalytic cycle of Asymmetric Phase-Transfer Alkylation showing the interfacial ion-pairing mechanism.

Experimental Protocol: Synthesis of (S)- -Methyl Phenylalanine

Target: Synthesis of an

Reagents:

-

Substrate: N-(diphenylmethylene)alanine tert-butyl ester (1.0 equiv)

-

Electrophile: Benzyl bromide (1.2 equiv)

-

Catalyst: (S,S)-3,4,5-trifluorophenyl-NAS bromide (1 mol%)

-

Base: 50% aqueous KOH

-

Solvent: Toluene

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve the alanine Schiff base (309 mg, 1.0 mmol) and the chiral catalyst (1 mol%) in Toluene (3.0 mL).

-

Cooling: Cool the mixture to 0°C using an ice/salt bath.

-

Initiation: Add Benzyl bromide (1.2 mmol) followed by the dropwise addition of 50% aqueous KOH (1.0 mL). Vigorous stirring is critical to maximize interfacial surface area.

-

Reaction: Stir at 0°C for 4–12 hours. Monitor via HPLC (Chiralpak AD-H column) or TLC.

-

Quench: Dilute with water (10 mL) and extract with diethyl ether (3 x 10 mL).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash chromatography (Hexanes/EtOAc). -

Hydrolysis (Deprotection): Dissolve the purified imine in THF/1N HCl (1:1) and stir at RT for 2 hours to release the free amino ester.

Critical Parameter: The choice of base cation is vital. While KOH is standard, Cesium Hydroxide (CsOH) often yields higher enantioselectivity due to the "Cesium Effect," where the larger cation stabilizes the transition state ion pair.

Method B: Biocatalytic Transamination

Core Principle: Enzymatic Reductive Amination.

This method utilizes

Mechanistic Insight

Transaminases operate via a Ping-Pong Bi-Bi mechanism dependent on the cofactor Pyridoxal-5'-phosphate (PLP).[2]

-

First Half-Reaction: The enzyme accepts an amine from the donor, converting PLP to Pyridoxamine-5'-phosphate (PMP) and releasing a ketone by-product.

-

Second Half-Reaction: The enzyme transfers the amine from PMP to the pro-chiral ketone substrate, regenerating PLP and releasing the chiral amino product.

Workflow Visualization (Enzymatic Cycle)

Figure 2: Ping-Pong Bi-Bi mechanism of PLP-dependent Transaminases.

Experimental Protocol: Synthesis of Sitagliptin Intermediate

Target: Asymmetric synthesis of a chiral amine from a ketone using an engineered ATA (Arthrobacter sp. variant).

Reagents:

-

Substrate: Pro-chiral ketone (200 mM)

-

Amine Donor: Isopropyl amine (IPA) (1.0 M)

-

Enzyme: ATA-117 (Codexis or equivalent) lyophilized powder

-

Cofactor: PLP (1 mM)

-

Buffer: 100 mM Potassium Phosphate (pH 7.5)

-

Co-solvent: DMSO (10-20% v/v) to improve substrate solubility.

Step-by-Step Procedure:

-

Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.

-

Substrate Solution: Dissolve the ketone substrate in DMSO. Add to the buffer to reach a final concentration of 10 g/L.

-

Donor Addition: Add Isopropyl amine (IPA) to the reaction mixture (5–10 equivalents relative to substrate). Adjust pH back to 7.5 if necessary (IPA is basic).

-

Reaction Start: Add the transaminase enzyme (2–5 g/L loading). Incubate at 30°C–45°C with orbital shaking (200 rpm).

-

Equilibrium Management: The reaction is reversible. To drive it to completion, use an open system (to evaporate the volatile acetone by-product) or apply a slight nitrogen sweep.

-

Work-up: Acidify to pH 2 with 6M HCl to stop the reaction and protonate the amine product (keeping it in the aqueous phase). Extract unreacted ketone with MTBE.

-

Isolation: Basify the aqueous phase to pH 12 with NaOH. Extract the free chiral amine into MTBE or Ethyl Acetate. Evaporate solvent to yield the product.

Comparative Analysis

| Feature | Phase-Transfer Catalysis (PTC) | Biocatalytic Transamination |

| Stereoselectivity | High (>95% ee typical, tunable by catalyst) | Excellent (>99% ee, strictly controlled by enzyme) |

| Substrate Scope | Broad (accepts bulky hydrophobic groups) | Narrower (requires enzyme screening/engineering) |

| Scalability | High (standard chemical reactors) | High (fermentation/bioreactor infrastructure) |

| Cost | Catalyst can be expensive (but recyclable) | Enzyme development is high; production is cheap |

| Green Metrics | Moderate (Organic solvents required) | Excellent (Aqueous media, mild temp/pressure) |

| Reaction Time | Fast (Hours) | Slow to Moderate (12–48 Hours) |

Troubleshooting & Optimization

PTC Optimization

-

Low Yield? Check stirring rate. The reaction is diffusion-controlled at the interface. High shear mixing is required.

-

Racemization? Ensure the reaction temperature is strictly controlled (0°C or lower).

-

Water Sensitivity: While water is required for the base, "dry" solid-liquid PTC (using solid KOH/CsOH) can be used for moisture-sensitive substrates.

Biocatalysis Optimization

-

Inhibition: High concentrations of ketone substrate or amine product can inhibit the enzyme. Use a fed-batch strategy (slowly adding substrate) to mitigate this.

-

Equilibrium: If conversion stalls at 50%, the acetone by-product is likely inhibiting the reaction. Use a vacuum to remove acetone or employ a coupled enzyme system (LDH/GDH) to recycle the cofactor and remove pyruvate.

References

-

O'Donnell, M. J. (2004).[3] "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link -

Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link

-

Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science. Link

-

Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic Routes to Optically Active Amines." ChemCatChem. Link

-

Shirakawa, S., & Maruoka, K. (2013). "Recent Developments in Asymmetric Phase-Transfer Reactions." Angewandte Chemie International Edition. Link

Sources

multi-component reactions involving dihydrooxazole derivatives

Application Note: Advanced Protocols for Multi-Component Reactions Involving Dihydrooxazole Derivatives

Executive Summary

Dihydrooxazoles (2-oxazolines) are privileged heterocyclic scaffolds in drug discovery, serving as bioisosteres for amide bonds, directing groups in C-H activation, and core motifs in antifungal and anticancer agents. While traditional synthesis relies on the condensation of amino alcohols with carboxylic acid derivatives, Multi-Component Reactions (MCRs) offer a superior trajectory for diversity-oriented synthesis.

This guide details two advanced MCR protocols:

-

De Novo Assembly: A Lewis acid-catalyzed 3-component reaction to construct the dihydrooxazole ring from acyclic precursors.

-

Modular Incorporation: A 4-component reaction utilizing pre-formed dihydrooxazoles as nucleophilic traps for in situ generated o-quinone methides (o-QMs), yielding complex N-amino-benzylated phenols.

Mechanistic Principles

The versatility of the 4,5-dihydrooxazole ring in MCRs stems from its dual reactivity profile:

-

C2-Electrophilicity: The imino ether carbon (C2) is susceptible to nucleophilic attack, often leading to ring-opening or expansion.

-

N-Nucleophilicity: The basic nitrogen atom can attack electrophiles (e.g., alkyl halides, Michael acceptors, or o-quinone methides), generating oxazolinium salts or zwitterionic intermediates.

Understanding these electronic states is critical for controlling the reaction pathway between ring preservation (functionalization) and ring transformation (rearrangement).

Protocol 1: Zn(OTf)₂-Catalyzed De Novo Assembly

This protocol describes the synthesis of functionalized 2-oxazolines via a zinc-catalyzed cascade involving propargylamides, isocyanides, and water.[1][2] This method bypasses the need for unstable amino alcohol precursors.

Reagents & Materials

-

Catalyst: Zinc triflate [Zn(OTf)₂] (10 mol%)

-

Substrate A:

-Propargylamide derivative (1.0 equiv) -

Substrate B: Isocyanide (e.g., tert-butyl isocyanide) (1.2 equiv)

-

Reagent C: Water (2.0 equiv)

-

Solvent: Toluene (Anhydrous)

-

Conditions: 80 °C, Sealed tube

Step-by-Step Methodology

-

Preparation: In a glovebox or under nitrogen flow, charge a dried pressure tube with Zn(OTf)₂ (0.05 mmol) and the

-propargylamide substrate (0.5 mmol). -

Addition: Add anhydrous Toluene (2.0 mL) followed by the isocyanide (0.6 mmol) and water (18 µL, 1.0 mmol).

-

Reaction: Seal the tube and heat to 80 °C in an oil bath. Stir vigorously for 12 hours.

-

Checkpoint: Monitor by TLC.[3] The disappearance of the propargylamide spot indicates completion.

-

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated NaHCO₃ (5 mL).

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Insight

The reaction proceeds via a Zn(II)-activated cycloisomerization of the propargylamide to form an intermediate methylene-oxazoline. This intermediate is intercepted by the isocyanide in a formal [4+1] cycloaddition or sequential addition, followed by hydrolysis (water addition) to yield the final 2-oxazoline structure.

Protocol 2: Modular Assembly via o-Quinone Methide Trapping

This protocol utilizes the dihydrooxazole as a nucleophilic component in a 4-Component Reaction (M4CR). It couples a salicylaldehyde, a Grignard reagent, and a dihydrooxazole to form complex phenolic amines.[4]

Reagents & Materials

-

Component A: o-OBoc-Salicylaldehyde (1.0 equiv)

-

Component B: Grignard Reagent (e.g., MeMgBr or PhMgBr) (2.2 equiv)

-

Component C: 2-Substituted-4,5-dihydrooxazole (1.0 equiv)

-

Solvent: Diethyl Ether (Et₂O) or THF

-

Conditions: -78 °C to Room Temperature

Step-by-Step Methodology

-

Activation: Dissolve o-OBoc-salicylaldehyde (0.5 mmol) and the dihydrooxazole (0.5 mmol) in anhydrous Et₂O (5 mL) under Argon. Cool to -78 °C.

-

Generation of o-QM: Dropwise add the Grignard reagent (1.1 mmol).

-

Note: The first equivalent reacts with the aldehyde; the second equivalent triggers the elimination of the Boc group, generating the reactive o-quinone methide (o-QM) in situ.

-

-

Trapping: Allow the reaction to warm slowly to -20 °C over 2 hours. The dihydrooxazole nitrogen attacks the electrophilic exocyclic double bond of the o-QM.

-

Hydrolysis: Quench the reaction with saturated aqueous NH₄Cl. This step hydrolyzes the resulting zwitterionic oxazolinium intermediate.

-

Isolation: Extract with Et₂O (3x), dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Data Summary: Yield Comparison

| Entry | R (Grignard) | Dihydrooxazole Substituent | Product Type | Yield (%) |

| 1 | MeMgBr | 2-Phenyl | Phenolic Amine | 78 |

| 2 | PhMgBr | 2-Phenyl | Phenolic Amine | 72 |

| 3 | VinylMgBr | 2-Methyl | Phenolic Amine | 65 |

| 4 | MeMgBr | 2-(4-Cl-Ph) | Phenolic Amine | 81 |

Visualizations

Figure 1: Mechanistic Pathway of o-QM Trapping (Protocol 2)

Caption: Logical flow of the 4-component assembly involving in situ o-quinone methide generation and oxazoline trapping.

Figure 2: Experimental Workflow for Zn(OTf)₂ Catalysis (Protocol 1)

Caption: Operational workflow for the Zn(OTf)₂-catalyzed synthesis of 2-oxazolines.

References

-

Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides. Source:The Journal of Organic Chemistry, 2023. URL:[Link]

-

Zn(OTf)₂-Promoted Isocyanide-Based Three-Component Reaction: Direct Access to 2-Oxazolines. Source:The Journal of Organic Chemistry (PubMed Abstract), 2022. URL:[Link]

-

Multicomponent Reactions (MCR) in Medicinal Chemistry: A Patent Review. Source:Expert Opinion on Therapeutic Patents, 2021. URL:[Link]

-

Synthesis of 2-Oxazolines (General Overview & Methodologies). Source:Organic Chemistry Portal.[5] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Zn(OTf)2-Promoted Isocyanide-Based Three-Component Reaction: Direct Access to 2-Oxazolines and β-Amino Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. 2-Oxazoline synthesis [organic-chemistry.org]

scale-up of asymmetric reactions with p-tolyl-dihydrooxazole

Executive Summary

This guide details the protocol for scaling up asymmetric cyclopropanation reactions utilizing 2,2'-methylenebis[4-(4-tolyl)-2-oxazoline] (referred to herein as (S,S)-p-Tolyl-BOX ) and Copper(I) triflate. While tert-butyl and phenyl-substituted BOX ligands are academic standards, the p-tolyl derivative offers distinct advantages in process chemistry: enhanced solubility in aromatic hydrocarbons (toluene/xylene) and improved crystallinity of the ligand precursor, facilitating purification on multi-gram scales.

Key Deliverables:

-

Safety Critical: Protocols for the safe handling of ethyl diazoacetate (EDA) on >100g scales.

-

Process Control: A semi-batch dosing strategy to minimize diazo dimerization and prevent thermal runaway.

-

Performance: Target >90% Yield, >95% ee, and >98:2 trans:cis diastereoselectivity.

Technical Background & Ligand Design

Why p-Tolyl-BOX?

In bench-scale discovery, ligand solubility is rarely a bottleneck. However, on a pilot scale, the solubility of the catalyst complex dictates the solvent volume and spacetime yield.

-

Solubility: The p-methyl group disrupts the crystal packing relative to the unsubstituted phenyl analog, significantly increasing solubility in toluene (the preferred process solvent over CH₂Cl₂ due to environmental and boiling point concerns).

-

Electronic Tuning: The electron-donating nature of the p-tolyl group renders the oxazoline nitrogen slightly more basic (harder), stabilizing the electrophilic Cu(I) center and reducing non-productive demetallation.

Reaction Mechanism

The reaction proceeds via a Cu(I)-carbenoid mechanism. The C₂-symmetric BOX ligand creates a chiral pocket that directs the approach of the alkene.

DOT Diagram 1: Catalytic Cycle & Stereochemical Model

Figure 1: The catalytic cycle highlights the critical branch point: high concentrations of diazo substrate lead to homocoupling (dimerization), wasting reagent and generating heat. This dictates the semi-batch protocol.

Critical Process Parameters (CPPs) & Safety

WARNING: Diazoacetic esters are high-energy compounds.[1]

-

Thermal Onset: Ethyl diazoacetate (EDA) has a decomposition onset temperature (DSC) of approximately 80–100 °C depending on purity.

-

Explosion Hazard: Distillation of neat EDA is hazardous. Always use EDA diluted in solvent (e.g., 10-15 wt% in toluene) for large-scale handling.

| Parameter | Bench Scale (100 mg) | Pilot Scale (100 g) | Rationale |

| Addition Mode | Single portion / Fast dropwise | Metered Dosing (Syringe pump) | Prevents accumulation of unreacted diazo; controls exotherm. |

| Temperature | RT (20-25 °C) | Controlled (20-25 °C) | Higher T erodes ee; Lower T stalls reaction leading to accumulation. |

| Catalyst Loading | 1-5 mol% | 0.5 - 1.0 mol% | Cost reduction; p-Tolyl-BOX/Cu is highly active. |

| Atmosphere | Nitrogen balloon | Nitrogen Sparge/Headspace | Oxygen oxidizes Cu(I) to inactive Cu(II). |

Detailed Protocol: 100g Scale Cyclopropanation of Styrene

Target: (1R, 2R)-Ethyl-2-phenylcyclopropane-1-carboxylate.

Phase 1: Catalyst Activation (In-Situ)

Pre-forming the complex ensures active catalyst is present before any diazo is introduced.

-

Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer (impeller), internal temperature probe, reflux condenser, and a calibrated dosing pump inlet. Purge with N₂ for 30 mins.

-

Charging:

-

Add Cu(I)OTf · 0.5 C₆H₆ (Complex) (1.25 g, 0.5 mol%). Note: Use benzene complex for better stability than neat CuOTf.

-

Add (S,S)-p-Tolyl-BOX Ligand (2.05 g, 0.55 mol%). Note: Slight ligand excess protects the metal.

-

Add anhydrous Toluene (400 mL).

-

-

Complexation: Stir at 25 °C for 60 minutes. The solution should turn a deep blue/green (characteristic of the bis-chelated copper species).

-

Substrate Addition: Add Styrene (104 g, 1.0 mol) to the reactor. Adjust jacket temperature to maintain internal T = 25 °C.

Phase 2: The Semi-Batch Reaction (The Critical Step)

DOT Diagram 2: Scale-Up Workflow

Figure 2: Process flow emphasizing the separation of the high-energy reagent (Feed) from the bulk reactor.

-

Preparation of Feed: In a separate vessel, dissolve Ethyl Diazoacetate (EDA) (137 g, 1.2 mol, 1.2 equiv) in Toluene (400 mL). Warning: Do not use neat EDA.

-

Initiation: Start the dosing pump at a slow rate (e.g., 10% of total volume over the first hour). Monitor the internal temperature.[1] A rise of 1-2 °C indicates successful initiation.

-

Steady State: Once initiation is confirmed, set the pump rate to complete addition over 8 to 10 hours .

-

Why? This keeps the instantaneous concentration of EDA near zero. The reaction kinetics are first-order with respect to diazo. Keeping it low favors the reaction with styrene over the second-order dimerization of EDA.

-

-

Completion: After addition is complete, stir for an additional 2 hours. Monitor consumption of EDA by TLC or GC (disappearance of the diazo peak).

Phase 3: Workup and Catalyst Removal

-

Quench: No active quench is usually required if EDA is consumed. If residual EDA persists, add small amounts of acetic acid.

-

Catalyst Removal: The Cu-BOX complex is moderately soluble in toluene but insoluble in non-polar alkanes.

-

Concentrate the reaction mixture to ~30% volume.

-

Add Heptane (500 mL) to precipitate the copper-ligand complex.

-

Filter through a pad of Celite or Silica. Note: The filter cake contains the ligand, which can often be recovered via acid/base extraction.

-

-

Purification: The filtrate contains the product. Distillation (vacuum, <5 mmHg) separates the product from excess styrene and diethyl fumarate/maleate (dimer byproducts).

Data Analysis & Troubleshooting

Expected Performance Metrics

| Metric | Target | Troubleshooting (If Low) |

| Yield | > 90% | Check EDA quality (yellow = good, orange/brown = degraded). Ensure anhydrous conditions (water kills Cu-carbene). |

| Enantioselectivity (ee) | > 94% | Check reaction temperature (lower T = higher ee). Verify Ligand:Cu ratio (must be > 1:1). |

| Diastereoselectivity (trans:cis) | > 75:25 | Ligand specific. p-Tolyl-BOX typically favors trans. Bulky esters (e.g., t-butyl diazoacetate) improve this to >90:10. |

| Dimer Formation | < 5% | Addition rate is too fast. Slow down the dosing pump. |

Troubleshooting "Dead" Reactions

-

Symptom: EDA accumulates (yellow color persists), no exotherm.

-

Cause: Cu(I) has oxidized to Cu(II) (inactive for cyclopropanation initiation) or poisons (amines/sulfur) are present.

-

Fix: Add a trace amount (0.1 mol%) of Phenylhydrazine to the reactor. This acts as a reducing agent to regenerate Cu(I) from Cu(II) in situ.

References

-

Fundamental Ligand Synthesis & Scope: Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[2][3][4][5][6][7] Catalytic, asymmetric cyclopropanation of olefins.[3][6][8] Journal of the American Chemical Society, 113(2), 726–728. [Link]

-

Mechanism & Model: Fritschi, H., Leutenegger, U., & Pfaltz, A. (1988).[2] Semicorrin metal complexes as enantioselective catalysts.[3][5] Part 2. Enantioselective cyclopropane formation from olefins with diazo compounds catalyzed by chiral (semicorrinato)copper complexes. Helvetica Chimica Acta, 71(6), 1553–1565. [Link]

-

Process Safety Data (EDA): Org. Synth. 1956, 36, 25. (Warning on distillation and explosion hazards). [Link]

-

Review of BOX Ligands in Scale-Up: Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rameshrasappan.com [rameshrasappan.com]

- 3. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 4. researchgate.net [researchgate.net]

- 5. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azabis(oxazolines): The little sister of Bis(oxazoline) ligands - American Chemical Society [acs.digitellinc.com]

- 7. diva-portal.org [diva-portal.org]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

troubleshooting low enantiomeric excess in oxazoline-mediated reactions

Technical Support Center: Asymmetric Catalysis Division Ticket Subject: Troubleshooting Low Enantiomeric Excess (ee) in Oxazoline-Mediated Reactions Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

You are experiencing suboptimal enantioselectivity in a reaction mediated by an oxazoline-based ligand (e.g., Bis(oxazoline) [BOX], Pyridine-oxazoline [Pybox], or Phosphino-oxazoline [PHOX]). Low ee is rarely a random event; it is a symptom of a specific breakdown in the chiral communication between your catalyst and substrate.

This guide treats your reaction as a system of three interacting modules: The Hardware (Catalyst/Ligand), The Environment (Solvent/Conditions), and The Input (Substrate/Kinetics).

Diagnostic Triage: The Workflow

Before altering variables, visualize the troubleshooting pathway. Use this logic gate to identify the likely failure point.

Figure 1: Decision matrix for isolating the source of enantioselectivity loss.

Module 1: The Hardware (Ligand & Metal)

The most common cause of low ee in oxazoline chemistry is the failure to form a discrete, defined chiral pocket.

Q: My ligand is pure by NMR, but the ee is poor. Could the metal source be the problem?

A: Yes. The counter-ion is the "silent killer" of selectivity. In Lewis acid catalysis (e.g., Cu(II)-BOX Diels-Alder or Cyclopropanation), the metal center must be cationic to activate the substrate. If you use a metal salt with a tightly coordinating anion (Cl⁻, Br⁻, I⁻), the anion competes with the substrate for the coordination site or blocks the chiral pocket.

-

The Fix: Switch to non-coordinating anions. The hierarchy of selectivity generally follows the ability of the anion to dissociate:

-

Poor: Cl⁻, Br⁻ (Coordinating; often racemic).

-

Better: OTf⁻ (Triflate; weakly coordinating).

-

Best: SbF₆⁻, PF₆⁻, BArF⁻ (Non-coordinating; creates a "naked" cationic metal center).

-

-

Evidence: Evans et al. demonstrated that switching from Cu(OTf)₂ to Cu(SbF₆)₂ can increase ee from <50% to >95% in Diels-Alder reactions by ensuring a square-planar geometry rather than a distorted structure [1].

Q: I am using the correct metal salt, but results are inconsistent.

A: Check for "Ligand Poisoning" or Hydrolysis. Oxazolines are sensitive to acid and moisture.

-

Hydrolysis: Trace acid can open the oxazoline ring to an amide-ester, which is an achiral ligand.

-

Trace Impurities: If your reaction uses a transition metal (e.g., Pd-PHOX), trace amounts of other metals (like Fe or Cu from solvent drums) can catalyze a background racemic reaction.

-

Aggregation: In some cases, the catalyst forms aggregates (dimers/oligomers) that are less selective than the monomer. This is related to the Non-Linear Effect (NLE) described by Kagan [2].

Module 2: The Environment (Solvents & Additives)

Q: Does the solvent really matter if it dissolves everything?

A: Absolutely. Avoid coordinating solvents. Solvents like THF, Acetonitrile, or DMF act as ligands. They bind to the metal center, either displacing your chiral oxazoline or occupying the site where the substrate should bind.

-

Recommendation: Use non-coordinating solvents: Dichloromethane (DCM), Chloroform, Toluene, or Dichloroethane.

-

The Exception: Some Mg(II)-mediated reactions benefit from specific chelation, but this is rare.

Q: How critical is water content?

A: Water is a competitive ligand. Water is a strong Lewis base. In Mg(II) or Cu(II) BOX systems, water can coordinate to the metal, changing the geometry from tetrahedral to octahedral (or square pyramidal).

-

The Consequence: This geometrical shift often alters the quadrant blockage, leading to a reversal of enantioselectivity or a racemic product [3].

-

The Fix: Always use activated molecular sieves (3Å or 4Å) in the reaction vessel.

Table 1: Impact of Variables on Selectivity (Representative Data)

| Variable | Condition A (Low ee) | Condition B (High ee) | Mechanistic Reason |

| Counter-ion | Cu(OTf)₂ | Cu(SbF₆)₂ | SbF₆⁻ dissociates fully, tightening the chiral pocket [1]. |

| Solvent | THF | CH₂Cl₂ | THF competes with the ligand for the metal center. |

| Water | "Dry" Solvent | Solvent + 4Å Sieves | Trace water alters metal coordination geometry [3]. |

| Temp | 25°C | -78°C to 0°C | Enthalpic control favors the lower energy transition state. |

Module 3: The Input (Kinetics & Substrate)

Q: What is the "Background Reaction" and how do I test for it?

A: A background reaction is the conversion of starting material to product without the influence of the chiral catalyst. If the uncatalyzed rate is fast, it produces racemic product, diluting the high ee produced by your catalyst.

-

The Test: Run the reaction with Metal Salt + Solvent (No Ligand).

-

Result: If you see >5% conversion, you have a background problem.

-

-

The Fix: Lower the temperature. The catalyzed pathway usually has a lower activation energy (

) than the uncatalyzed background. Cooling the reaction preferentially shuts down the background reaction.

Standard Operating Protocol: Anhydrous Catalyst Formation

Objective: Preparation of an active Cu(II)-BOX complex for Diels-Alder or Cyclopropanation. Scope: Minimizing water and coordinating anions.

Reagents:

-

CuCl₂ (anhydrous)

-

AgSbF₆ (Silver Hexafluoroantimonate)

-

DCM (Distilled from CaH₂ or passed through alumina columns)

Step-by-Step:

-

Glovebox/Schlenk: In a flame-dried Schlenk flask under Argon, combine CuCl₂ (1.0 equiv) and AgSbF₆ (2.0 equiv).

-

Solvation: Add anhydrous DCM. Stir for 1-2 hours in the dark (wrap flask in foil).

-

Why? You are driving the precipitation of AgCl (white solid). The driving force is the formation of insoluble AgCl, leaving the non-coordinating Cu(SbF₆)₂ in solution.

-

-

Filtration (Critical): Cannula filter the solution into a second flame-dried flask containing the BOX Ligand (1.1 equiv).

-

Note: Do not simply dump the ligand in. Removing the AgCl precipitate prevents "silver mirror" side reactions.

-

-

Complexation: Stir the green/blue solution for 2-4 hours.

-

Substrate Addition: Cool to operating temperature (e.g., -78°C) before adding the substrate.

-

Why? Adding substrate at room temp might trigger the fast, non-selective background reaction before the system cools.

-

References

-

Evans, D. A., Miller, S. J., & Lectka, T. (1993). Bis(oxazoline)copper(II) complexes as chiral Lewis acid catalysts for the enantioselective Diels-Alder reaction.[1][2] Journal of the American Chemical Society, 115(15), 6460–6461. Link

-

Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[5] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition, 48(3), 456–494.[5][6] Link

-

Desimoni, G., Faita, G., & Quadrelli, P. (2003). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysis. Chemical Reviews, 103(8), 3119–3154. Link

Sources

- 1. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acs.figshare.com [acs.figshare.com]

- 3. rameshrasappan.com [rameshrasappan.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nonlinear effects in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

Technical Support Center: Cleavage Protocols for 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole

Case ID: OX-TO-COOH-001 Subject: Troubleshooting Side Reactions & Cleavage Failures in Meyers Oxazolines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The molecule is a classic Meyers Oxazoline , specifically the 4,4-dimethyl-2-(p-tolyl) derivative. This structure is engineered for extreme stability. The gem-dimethyl group at the 4-position creates a neopentyl-like steric environment that shields the C=N bond and the subsequent ester intermediate from nucleophilic attack.

While this stability makes it an excellent protecting group (resisting Grignards and hydrides), it creates significant challenges during removal (cleavage). The most common "side reaction" is actually a stalled reaction —stopping at the amino-ester or hydroxy-amide stage—rather than decomposition.

This guide addresses the three primary cleavage workflows: Acid Hydrolysis , N-Alkylation (Meyers Protocol) , and Reductive Cleavage .

Module 1: Direct Acid Hydrolysis (The "Brute Force" Route)

Standard Protocol: Refluxing in 3–6 M HCl or H₂SO₄.

Troubleshooting Guide

| Symptom | Root Cause | Corrective Action |

| Recovery of Starting Material | Steric Shielding: The 4,4-dimethyl group prevents water from attacking the C=N bond at standard temperatures (<80°C). | Increase Energy: Switch to 6M H₂SO₄ and reflux (>100°C) for 12–24 hours. Ensure biphasic mixing is vigorous. |

| Product is an Amine Salt (Not Acid) | Partial Hydrolysis: The ring opened to form the amino-ester , but the second hydrolysis step (saponification) failed due to steric bulk. | Two-Stage Cleavage: Isolate the amino-ester, then treat with aggressive base (NaOH/MeOH reflux) or stronger acid to force the final hydrolysis. |

| Unknown Aliphatic Impurities | Solvent Hydrolysis: If using THF as a co-solvent with strong acid, the THF ring can open to form 4-chlorobutanol or 1,4-butanediol. | Switch Solvents: Use Dioxane or Sulfolane, which are more acid-stable than THF at high temperatures. |

Pathway Analysis: The "Stalled" Intermediate

The hydrolysis proceeds in two steps. The first step (Ring Opening) is faster than the second step (Ester Hydrolysis). If you stop too early, you isolate the amino-ester salt.

Figure 1: The acid hydrolysis pathway showing the critical "stall point" at the amino-ester stage.

Module 2: N-Alkylation / Quaternization (The "Meyers" Protocol)

Standard Protocol: Alkylation with Methyl Iodide (MeI) or Methyl Triflate (MeOTf) followed by mild basic hydrolysis.

Troubleshooting Guide

| Symptom | Root Cause | Corrective Action |

| Low Yield of N-Methyl Salt | Nucleophilicity: The oxazoline nitrogen is sterically hindered.[1] MeI may be too slow. | Upgrade Electrophile: Switch from MeI to Methyl Triflate (MeOTf) or Methyl Tosylate. Perform in dry Nitromethane. |

| Formation of N-Methyl Amino Ester | Premature Hydrolysis: The quaternary salt is extremely sensitive to moisture. It hydrolyzes to the ester immediately upon exposure to wet air. | Controlled Hydrolysis: Do not try to isolate the dry salt if not necessary. Add the hydroxide solution directly to the reaction pot after alkylation is complete. |

| Dark Tarry Mixture | Polymerization/Elimination: Harsh heating of the quaternary salt can cause elimination reactions or polymerization of the oxazoline ring. | Lower Temperature: The hydrolysis of the quaternary salt should occur at Room Temperature or 0°C. Do not heat the salt. |

Pathway Analysis: Activation Strategy

This method bypasses the steric barrier by creating a charged intermediate (oxazolinium salt) that is highly electrophilic.

Figure 2: The Meyers activation pathway. Note that low pH during the second step leads to the N-methyl amino ester side product.

Module 3: Reductive Cleavage (Aldehyde Generation)

Goal: Converting the oxazoline to an aldehyde (p-tolualdehyde). Standard Protocol: Reduction with LiAlH₄ or DIBAL-H, followed by hydrolysis.

FAQ: Why did I get the amine?

-

Issue: You isolated the amino-alcohol or the fully reduced amine instead of the aldehyde.

-

Mechanism: The oxazoline is reduced to the oxazolidine. If the acidic workup is too harsh or the reducing agent is too strong (LiAlH₄ in excess), the C-N bond cleaves incorrectly, or the aldehyde is further reduced to the alcohol.

-

Solution: Use DIBAL-H (1.1 equiv) at -78°C. Do not use LiAlH₄ if the aldehyde is the target. Quench carefully with Rochelle's salt to prevent over-reduction during workup.

Summary of Conditions & Outcomes

| Method | Reagents | Primary Risk / Side Reaction | Target Product |

| Acid Hydrolysis | 3-6M HCl, Reflux | Amino-Ester Salt (Incomplete hydrolysis) | Carboxylic Acid |

| Meyers Activation | 1. MeOTf2. NaOH | N-Methyl Amino Ester (pH too low) | Carboxylic Acid |

| Reduction | LiAlH₄ | Over-reduction to Amine/Alcohol | Amino Alcohol |

| Reduction | DIBAL-H (-78°C) | Over-reduction to Alcohol | Aldehyde |

References

-

Meyers, A. I., et al. (1974).[2] Oxazolines.[1][2][3][4][5][6][7][8][9][10] XI. Synthesis of functionalized aromatic and aliphatic acids.[2][3][10] Useful protecting group for carboxylic acids against Grignard and hydride reagents.[3] Journal of Organic Chemistry.[3]

-

Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron.[4]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for hydrolysis conditions of oxazolines).

-

Levin, J. I., & Weinreb, S. M. (1982).[4] A novel ring cleavage reaction of oxazolines.[4] Tetrahedron Letters.[4]

Sources

- 1. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Open vessel mode microwave-assisted synthesis of 2-oxazolines from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sci-Hub. A novel ring cleavage reaction of oxazolines / Tetrahedron Letters, 1982 [sci-hub.st]

- 5. Oxazoline - Wikipedia [en.wikipedia.org]

- 6. academics.su.edu.krd [academics.su.edu.krd]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03910A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

effect of temperature on stereoselectivity with p-tolyl-dihydrooxazole

Technical Support Hub: -Tolyl-Dihydrooxazole Ligands

Current Status: Operational | Topic: Temperature Effects on Stereoselectivity

Welcome to the Chiral Catalyst Support Center

User Persona: Senior Application Scientist

Subject: Troubleshooting & Optimizing Stereoselectivity with

You have reached the advanced support tier. This guide addresses the non-trivial relationship between temperature and enantiomeric excess (ee) when using

Part 1: The Thermodynamics of Selectivity (The "Why")

Before troubleshooting, it is critical to understand that stereoselectivity is not controlled by temperature alone, but by the difference in free energy (

The governing equation is:

-

(Enthalpy): The energy barrier difference caused by steric clash (e.g., the

- (Entropy): The difference in disorder. If the selective transition state requires a highly ordered "tight" fit, this term penalizes selectivity. At high temperatures , this term can dominate, potentially reversing selectivity.[1]

Visualizing the Selectivity Landscape

Figure 1: The competition between enthalpic (steric) and entropic control as temperature shifts.

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "I cooled the reaction to -78°C, but the yield plummeted and ee did not improve."

Diagnosis: Solubility Failure or Rate Arrest.

Unlike the more soluble phenyl-box ligands, the

Solution:

-

Solvent Switch: Move from pure non-polar solvents (DCM/Toluene) to a mixture containing a coordinating co-solvent like THF or Et₂O, provided it doesn't compete with the substrate.

-

The "Goldilocks" Zone: Instead of -78°C, screen -40°C to -20°C. There is often a "ceiling temperature" where the catalyst remains soluble but the background racemic reaction is suppressed.

Issue 2: "My ee% is inconsistent between batches at the same temperature."

Diagnosis: Non-Linear Effects (NLE) via Aggregation.

Solution:

-

Check Catalyst Loading: If lowering the catalyst loading (e.g., from 10 mol% to 5 mol%) increases or stabilizes the ee, you have a reservoir of non-selective aggregates.

-

Counter-ion Effect: If using Cu(OTf)₂, switch to Cu(SbF₆)₂. Larger, non-coordinating counter-ions discourage aggregation, making the temperature-ee relationship more linear.

Issue 3: "The selectivity reversed (R to S) when I heated the reaction."

Diagnosis: Crossing the Isoinversion Temperature (

Solution:

-

Map the

: Perform the reaction at three temperatures (e.g., 0°C, 25°C, 50°C) to plot

Part 3: Data & Experimental Protocols

Table 1: Representative Temperature Effects (Henry Reaction)

Data synthesized from typical Cu(II)-Box catalyzed nitroaldol reactions.

| Temperature (°C) | Time (h) | Yield (%) | ee (%) | Dominant Factor |

| 25 (Ambient) | 24 | 92 | 87 | Mixed Control |

| 0 | 36 | 90 | 91 | Enthalpic Bias |

| -20 | 48 | 85 | 94 | Optimized Enthalpy |

| -78 | 72 | <10 | N/A | Kinetic Trap (Frozen) |

Protocol: The "Temperature Scan" Workflow

Use this self-validating protocol to determine the optimal T for your specific substrate.

Prerequisites:

-

Ligand: (S,S)-2,2'-bis(4-(p-tolyl)-4,5-dihydrooxazole)

-

Metal Salt: Cu(OTf)₂ or Zn(OTf)₂

-

Solvent: Dry Ethanol or DCM (depending on reaction type)

Step-by-Step:

-

Catalyst Pre-formation (Critical Step):

-

Mix Ligand (1.1 eq) and Metal Salt (1.0 eq) in the solvent at Room Temperature for 1 hour.

-

Validation: Solution must be clear and colored (usually deep blue/green for Cu). If cloudy, do not proceed to cooling; add co-solvent.

-

-

The Split-Stream Test:

-

Divide the catalyst solution into 3 vials.

-

Equilibrate Vial A at 0°C, Vial B at -20°C, Vial C at -40°C.

-

-

Substrate Addition:

-

Add substrates to all vials simultaneously.

-

Checkpoint: Monitor Vial C (-40°C) for precipitation immediately upon addition.

-

-

Sampling:

-

Take aliquots at t=1h, 4h, and 24h.

-

Analyze by Chiral HPLC.

-

-

Eyring Plot Construction:

-

Plot

vs -

Linear Line: Standard behavior (Cooler = Better).

-

Curved/Kinked Line: Indicates change in mechanism or aggregation (Stop and re-optimize solvent).

-

Workflow Diagram

Figure 2: Decision tree for optimizing reaction temperature vs. solubility/rate.

References

-

Evans, D. A., et al. (2003).[2] "A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction." Journal of the American Chemical Society.[2][3] (Demonstrates the classic temperature-selectivity profile for Box ligands).

-

Johnson, J. S., & Evans, D. A. (2000).[4] "Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition."[4][5] Accounts of Chemical Research. (Foundational review on Box-Cu(II) geometry and Jahn-Teller distortion).

-

Desimoni, G., et al. (2006). "Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysis." Chemical Reviews. (Discusses the Pybox variants and substituent effects like p-tolyl).

-

Busacco, C. A., et al. (2011). "The Effect of Temperature on Enantioselectivity." Tetrahedron. (General thermodynamic principles of isoinversion in catalysis).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Support Center: Stereochemical Integrity During Auxiliary Cleavage

Status: Operational Ticket: #EPI-CLV-001 Topic: Preventing Epimerization During Chiral Auxiliary Removal Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Triage

The Core Problem:

You have successfully installed a chiral auxiliary (Evans, Myers, etc.) and established a high diastereomeric ratio (dr). However, during the cleavage step to remove the auxiliary, the basic conditions required to attack the carbonyl also threaten the acidic

Diagnostic Decision Tree: Before proceeding, identify your specific failure mode using the table below:

| Symptom | Probable Cause | Recommended Module |

| Racemization (50:50 er) | Complete enolization; conditions too basic or temperature too high. | Module 2 (Mg/Ti) |

| Partial Epimerization (e.g., 98:2 | Competitive deprotonation; wrong nucleophile choice. | Module 1 (Peroxide) |

| Wrong Product (Ring Opening) | Nucleophilic attack at the endocyclic carbamate carbonyl. | Module 1 (Regioselectivity) |

| Reaction Stalled | Steric hindrance blocking the nucleophile. | Module 3 (Reductive) |

Module 1: Hydrolytic Cleavage (Evans Oxazolidinones)

The Standard: Lithium Hydroxide / Hydrogen Peroxide (LiOH/H

Mechanistic Insight (The "Why")

Users often ask: "Why do I need hydrogen peroxide? Can't I just use LiOH?"

-

The Alpha Effect: The hydroperoxide anion (

) is significantly more nucleophilic than hydroxide ( -

pKa Differential: The pKa of H

O -